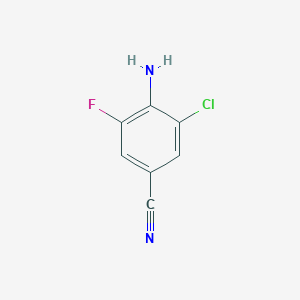

4-Amino-3-chloro-5-fluorobenzonitrile

Descripción general

Descripción

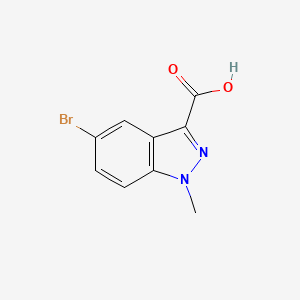

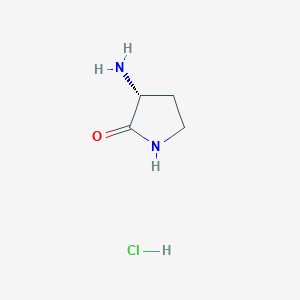

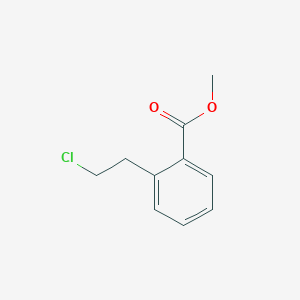

“4-Amino-3-chloro-5-fluorobenzonitrile” is a chemical compound with the molecular formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of benzonitriles, such as “4-Amino-3-chloro-5-fluorobenzonitrile”, can be achieved by reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis

The InChI code for “4-Amino-3-chloro-5-fluorobenzonitrile” is 1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Amino-3-chloro-5-fluorobenzonitrile” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

While specific applications of 4-Amino-3-chloro-5-fluorobenzonitrile are not widely documented, it is generally used as an intermediate in the synthesis of other compounds . Here are a couple of potential areas where it might be used:

-

Material Science : Another potential application could be in the field of material science. For example, the compound could be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . These are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities. The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .

While specific applications of 4-Amino-3-chloro-5-fluorobenzonitrile are not widely documented, it is generally used as an intermediate in the synthesis of other compounds . Here are a couple of additional potential areas where it might be used:

-

Nanotechnology : The compound could be used in the synthesis of functionalized mesoporous silica nanoparticles . These nanoparticles can be used as platforms for the binding of molecules with interesting applications in many fields, such as drug delivery, catalysis, sensors and photovoltaics .

-

Biomedical Applications : Amino-functionalized mesoporous silica nanoparticles, which could potentially be synthesized using 4-Amino-3-chloro-5-fluorobenzonitrile, have been investigated for their use in biomedical applications . The formation of a protein corona on the external surface of both bare and amino-functionalized mesoporous silica was also investigated by adsorbing Bovine Serum Albumin (BSA) as a model protein .

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAFIBAPFADXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-5-fluorobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)